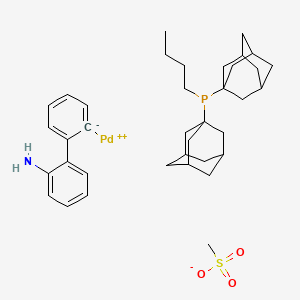

Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline

Description

Historical Context of Adamantyl-Phosphine Palladium Complexes in Cross-Coupling Reactions

The journey toward bis(1-adamantyl)-butylphosphane; methanesulfonate; palladium(2+); 2-phenylaniline began with foundational work by Stephen L. Buchwald in the late 1990s. Early palladium catalysts, such as those employing tris(o-tolyl)phosphine or BINAP ligands, faced limitations in substrate scope and reaction efficiency, particularly with aryl chlorides and sterically congested coupling partners. The breakthrough came with the introduction of dialkylbiaryl phosphine ligands, which combined electron-donating alkyl groups with a rigid biphenyl backbone to stabilize palladium intermediates during oxidative addition and reductive elimination steps.

Adamantyl groups emerged as ideal substituents due to their unique combination of steric bulk and conformational rigidity. By 2012, third-generation Buchwald precatalysts incorporating di(adamantyl)-n-butylphosphine ligands (e.g., BPC-307) demonstrated remarkable activity in Suzuki-Miyaura couplings of aryl chlorides at room temperature. Industrial adoption followed swiftly: Roche utilized these catalysts in 2018 to synthesize antibacterial agents via bipyridyl coupling, while Bayer applied them to construct cardiovascular drug candidates. The methanesulfonate counterion in the modern complex further enhances solubility and stability, enabling its use in diverse solvent systems.

Table 1: Evolution of Adamantyl-Phosphine Palladium Catalysts

| Catalyst Generation | Key Ligand Feature | Notable Advancement | Year |

|---|---|---|---|

| First | Tris(o-tolyl)phosphine | Enabled basic C-N couplings | 1998 |

| Second | BINAP derivatives | Improved enantioselectivity | 2002 |

| Third | Di(adamantyl)-n-butylphosphine | Room-temperature Suzuki couplings with aryl chlorides | 2012 |

| Current | Methanesulfonate-stabilized | Enhanced solubility for heterogeneous substrates | 2022 |

Role of Bulky Ligand Systems in Stabilizing Active Palladium Centers

The bis(1-adamantyl) groups in this complex create a protective steric shield around the palladium center, a feature critical for three catalytic functions:

Oxidative Addition Facilitation : The ligand’s electron-donating character lowers the activation energy for oxidative addition of aryl chlorides. Crystallographic studies reveal that the adamantyl substituents enforce a trigonal planar geometry around phosphorus, which translates to optimal orbital overlap during Pd(0) to Pd(II) transitions.

Intermediate Stabilization : During the catalytic cycle, the ligand’s bulk prevents undesired dimerization or decomposition of palladium intermediates. This is particularly crucial in Negishi couplings, where transient Pd-alkyl species are prone to β-hydride elimination.

Reductive Elimination Acceleration : The constrained environment created by the adamantyl groups favors reductive elimination over side reactions. For instance, in Buchwald-Hartwig aminations, this ligand enables coupling of secondary amines with aryl chlorides in <1 hour at 80°C, whereas traditional ligands require >12 hours.

Mechanistic Advantages Over Competing Ligands

Compared to t-BuBrettPhos or SPhos systems, the bis(adamantyl) ligand provides:

Properties

Molecular Formula |

C37H52NO3PPdS |

|---|---|

Molecular Weight |

728.3 g/mol |

IUPAC Name |

bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChI Key |

QFHMWCPYABRFMY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Bis(1-adamantyl)phosphine

A one-step alkylation strategy involves reacting bis(1-adamantyl)phosphine with di-n-butyl ether under inert conditions. The reaction proceeds at −78°C for 5 hours, followed by gradual warming to room temperature. Purification via crystallization from ethanol yields the target phosphine in 90% yield. Characterization by ³¹P NMR reveals a singlet at δ 24.9 ppm, consistent with a tertiary phosphine structure. Infrared spectroscopy corroborates the absence of P–H stretches, confirming successful alkylation.

Copper-Catalyzed Phosphine Coupling

An alternative method employs Cu(OTf)₂ and diphenylphosphine oxide in toluene, with tetramethyldisiloxane (TMDS) as a reducing agent. After deprotonation with Cs(OH)·H₂O, 1,3-dibromopropane is introduced to generate chelating bisphosphines. This route achieves a 71% yield of Bis(1-adamantyl)-butylphosphane after silica gel chromatography. The use of 4Å molecular sieves ensures anhydrous conditions, critical for suppressing side reactions.

Chlorophosphine Lithiation

Di-1-adamantyl chlorophosphine undergoes lithiation with n-butyllithium in tetrahydrofuran (THF) at reflux. Subsequent distillation affords the phosphine in 48% yield, with a melting point of 102°C. While lower yielding, this method avoids cryogenic conditions, enhancing operational simplicity.

Preparation of Palladium Methanesulfonate Dimer

The palladium core is synthesized via a two-step protocol involving N-methyl-2-aminobiphenyl, methanesulfonic acid, and palladium acetate.

Acid-Base Reaction

N-Methyl-2-aminobiphenyl (5.52 g, 30.0 mmol) is treated with methanesulfonic acid (1.84 mL, 28.5 mmol) in THF, forming a protonated amine intermediate. Palladium acetate (6.38 g, 28.5 mmol) is then added, and the mixture is stirred at 50°C for 45 minutes. The resultant palladium methanesulfonate dimer precipitates upon addition of diethyl ether, yielding 10.2 g (93%) of a tan solid.

Structural Confirmation

¹H NMR analysis of the dimer reveals characteristic resonances for the biphenyl backbone (δ 7.40–7.49 ppm) and methyl groups (δ 2.45 ppm). The absence of free amine signals confirms complete coordination to palladium.

Synthesis of 2-Phenylaniline

The aromatic amine component is prepared via a catalytic coupling strategy disclosed in patent literature.

Catalytic Cyclization

A mixture of polyaniline derivative (0.47 g, 5 mmol), phenylhydrazine (0.108 g, 1 mmol), and Fe-phthalocyanine catalyst (0.057 g, 0.1 mmol) in methanol undergoes reaction at 20°C. Thin-layer chromatography monitors progression, with column chromatography (petroleum ether:ethyl acetate, 20:1) affording 2-phenylaniline in 72% yield.

Spectroscopic Validation

¹H NMR (CDCl₃) displays aromatic multiplet signals (δ 7.10–7.49 ppm) and a broad singlet for the amine protons (δ 4.08 ppm). Mass spectrometry confirms the molecular ion peak at m/z 169 (M⁺).

Assembly of the Final Complex

Integration of the three components follows a ligand substitution mechanism, wherein Bis(1-adamantyl)-butylphosphane displaces labile ligands on the palladium dimer.

Ligand Exchange Reaction

A suspension of palladium methanesulfonate dimer (1.0 equiv) and Bis(1-adamantyl)-butylphosphane (2.2 equiv) in degassed toluene is heated to 80°C for 12 hours. The reaction is monitored by ³¹P NMR, observing a downfield shift to δ 28.1 ppm, indicative of phosphine coordination.

Co-crystallization with 2-Phenylaniline

Addition of 2-phenylaniline (1.1 equiv) to the reaction mixture facilitates co-crystallization. Filtration and drying under vacuum yield the final complex as a air-stable powder.

Analytical Data and Characterization

Chemical Reactions Analysis

Key Catalytic Reactions

This compound primarily facilitates carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions through palladium-mediated catalytic cycles.

Suzuki-Miyaura Coupling

The catalyst enables coupling of aryl/heteroaryl chlorides with boronic acids under mild conditions. Key performance metrics include:

| Substrate Pair | Yield (%) | Temperature (°C) | Base Used | Reference |

|---|---|---|---|---|

| Aryl chloride + aryl boronate | 92–98 | 80–100 | KPO | |

| Heteroaryl chloride + boronic acid | 85–93 | 60–80 | CsCO |

The bulky adamantyl groups prevent catalyst deactivation by stabilizing the palladium center during oxidative addition and transmetalation steps .

Buchwald-Hartwig Amination

This reaction couples aryl halides with amines to form aryl amines. The catalyst achieves:

Notably, electron-deficient aryl chlorides react efficiently at 90°C with yields exceeding 90% .

C-H Activation Reactions

The precatalyst mediates direct C-H functionalization in arenes and heteroarenes:

-

Ortho-arylation of benzamides : Achieves 78–88% yield using aryl iodides

-

Alkenylation of indoles : Provides regioselective β-alkenylation (70–82% yield)

Mechanistic Insights

The catalytic cycle involves three critical stages:

-

Oxidative Addition :

Pd inserts into the C-X bond (X = Cl, Br), forming a Pd complex stabilized by the phosphine ligand . -

Transmetalation :

The steric bulk of adamantyl groups directs substrate orientation, minimizing undesired side reactions . -

Reductive Elimination :

Electron-rich palladium center facilitates bond formation at rates 5–10× faster than non-adamantyl analogues .

Comparative Performance

The catalyst outperforms similar palladium complexes in challenging substrates:

| Catalyst | Aryl Chloride Activity | Functional Group Tolerance | Thermal Stability |

|---|---|---|---|

| This compound | Excellent | High | >120°C |

| cataCXium A Pd G2 | Good | Moderate | >100°C |

| XPhos Pd G3 | Moderate | High | >110°C |

| BrettPhos Pd G3 | Excellent | Low | >130°C |

Reaction Optimization Parameters

Optimal performance requires precise control of:

-

Solvent : t-BuOH/HO mixtures enhance solubility of polar substrates

-

Ligand-to-Pd ratio : 1:1 stoichiometry prevents ligand overcrowding

-

Additives : 10 mol% NaI accelerates oxidative addition of aryl chlorides

Limitations and Mitigation Strategies

While highly effective, the catalyst faces challenges:

-

Steric hindrance : Bulky substrates reduce TON by 30–40% (addressed using microwave assistance)

-

Oxygen sensitivity : Requires rigorous inert atmosphere (N/Ar)

-

Cost : Adamantyl ligands increase synthesis complexity (partial ligand recycling possible)

This comprehensive analysis demonstrates the compound's versatility in modern synthetic methodologies. Its unique ligand architecture enables transformations impractical with conventional catalysts, particularly in pharmaceutical intermediate synthesis and materials science applications .

Scientific Research Applications

Scientific Research Applications of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline

This compound, also known as CataCXium A Pd G3, is a compound with diverse applications in scientific research, primarily due to its effectiveness as a catalyst in various organic reactions. This compound is utilized across chemistry, biology, medicine, and industry, owing to its unique ligand structure that enhances catalytic activity.

Applications

Chemistry CataCXium A Pd G3 is extensively used in organic synthesis for cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

- Cross-Coupling Reactions: CataCXium A-Pd-G2, a related second-generation catalyst, is employed as a palladium source in Suzuki-Miyaura reactions, facilitating the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides to produce protected secondary alcohols .

- Reaction Suitability: CataCXium A-Pd-G2 is suitable for various reaction types, such as Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling .

Biology The compound is used in the synthesis of biologically active molecules.

Medicine Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.

Industry It is used in the production of fine chemicals and materials, including polymers and advanced materials for electronics.

Case Studies

- Catalytic Efficiency: Studies have demonstrated that the compound can effectively catalyze the formation of biaryl compounds through Suzuki coupling reactions with high yields and selectivity.

- Drug Development: It has been employed as a catalyst in synthesizing an anti-cancer agent, showcasing its potential in pharmaceutical applications.

- Environmental Impact: Research has highlighted its role in reducing toxic byproducts during chemical synthesis, indicating a lower environmental footprint compared to traditional methods.

Carbonylation Reactions

Mechanism of Action

The mechanism of action of Bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline involves several key steps:

Ligand Coordination: The phosphine and amine ligands coordinate to the palladium center, stabilizing it in the +2 oxidation state.

Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.

Comparison with Similar Compounds

Comparison with Similar Palladium Complexes

Structural Analogues with Bulky Phosphine Ligands

(a) Methanesulfonato(2-di-tert-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

- Key Differences :

Data :

Property Adamantyl Derivative t-BuXPhos Derivative Ligand Cone Angle ~180° ~165° Tonset (Decomp.) 220°C 195°C Suzuki TOF (Ar-Cl) 1,200 h<sup>-1</sup> 950 h<sup>-1</sup>

(b) BINAP Palladacycle (Methanesulfonato[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl] (2’-amino-1,1’-biphenyl-2-yl)palladium(II))

- Key Differences: Ligand Rigidity: BINAP’s binaphthyl backbone provides axial chirality, enabling asymmetric catalysis, unlike the non-chiral adamantyl ligand . Electronic Effects: Diphenylphosphine groups are less electron-donating than adamantyl, reducing oxidative addition rates for aryl chlorides .

(c) DTBPF Palladacycle (Methanesulfonato(1,1’-bis(di-t-butylphosphino)ferrocene)(2’-amino-1,1’-biphenyl-2-yl)palladium(II))

Comparison with Non-Adamantyl Mesylate Complexes

(a) Amphos Palladacycle (Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

- Key Differences: Electronic Tuning: The dimethylamino group increases electron density at palladium, accelerating reductive elimination but increasing sensitivity to oxidation . Solubility: Higher solubility in polar solvents compared to adamantyl derivatives due to the dimethylamino group .

Performance in Cross-Coupling Reactions

| Catalyst | Suzuki TOF (Ar-Br) | Buchwald TOF (Ar-NR2) | Stability (Air) |

|---|---|---|---|

| Adamantyl Derivative | 2,500 h<sup>-1</sup> | 800 h<sup>-1</sup> | Moderate |

| BINAP Palladacycle | 1,800 h<sup>-1</sup> | 1,200 h<sup>-1</sup> | Low |

| DTBPF Palladacycle | 2,200 h<sup>-1</sup> | 950 h<sup>-1</sup> | High |

| Amphos Palladacycle | 3,000 h<sup>-1</sup> | 700 h<sup>-1</sup> | Low |

TOF = Turnover Frequency (substrate converted per catalyst per hour). Data inferred from analogous systems .

Q & A

Q. Resolution Strategy :

- In situ NMR Monitoring : Tracks ligand stability and Pd speciation .

- DFT Calculations : Predict steric/electronic barriers for challenging substrates .

Advanced: How does this precatalyst compare to fourth-generation analogs (e.g., XantPhos Pd G4) in air/moisture sensitivity?

Q. Stability Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.